
Cadmium;lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium lithium is a compound that combines cadmium and lithium elements Cadmium is a transition metal known for its applications in batteries, pigments, and coatings, while lithium is an alkali metal widely used in batteries and other energy storage devices
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium lithium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and solvothermal synthesis. One common method involves mixing cadmium oxide (CdO) and lithium carbonate (Li2CO3) in a specific stoichiometric ratio and heating the mixture at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, cadmium lithium compounds are often produced using high-temperature solid-state reactions. The raw materials, such as cadmium oxide and lithium carbonate, are mixed and heated in a controlled environment to ensure the formation of the desired compound. The process may involve multiple heating and cooling cycles to achieve the desired purity and crystallinity .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium lithium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium can react with oxygen to form cadmium oxide (CdO), while lithium can react with water to produce lithium hydroxide (LiOH) and hydrogen gas (H2) .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium lithium compounds include oxygen, water, and various acids and bases. The reaction conditions, such as temperature and pressure, can significantly influence the outcome of these reactions. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride (CdCl2) and hydrogen gas (H2) .
Major Products Formed: The major products formed from reactions involving cadmium lithium compounds depend on the specific reaction conditions and reagents used. For example, the reaction of cadmium with oxygen produces cadmium oxide, while the reaction of lithium with water produces lithium hydroxide and hydrogen gas .
Aplicaciones Científicas De Investigación
Cadmium lithium compounds have a wide range of scientific research applications, including their use in chemistry, biology, medicine, and industry. In chemistry, these compounds are studied for their unique electronic and magnetic properties, which make them suitable for use in advanced materials and devices . In biology and medicine, cadmium lithium compounds are investigated for their potential use in drug delivery systems and as imaging agents . In industry, these compounds are used in the production of batteries, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of cadmium lithium compounds involves their interaction with various molecular targets and pathways. For example, cadmium can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Lithium, on the other hand, can modulate various signaling pathways, including those involved in cell growth, differentiation, and apoptosis . The combined effects of cadmium and lithium can result in unique biological and chemical activities, making these compounds valuable for various applications.
Comparación Con Compuestos Similares
Cadmium lithium compounds can be compared with other similar compounds, such as cadmium zinc and cadmium manganese compounds. While all these compounds share some common properties, such as their ability to form stable oxides and hydroxides, cadmium lithium compounds are unique in their electronic and magnetic properties . For example, cadmium lithium compounds exhibit higher electrical conductivity and magnetic susceptibility compared to cadmium zinc and cadmium manganese compounds . This makes cadmium lithium compounds particularly suitable for use in advanced electronic and magnetic devices.
List of Similar Compounds:- Cadmium zinc compounds
- Cadmium manganese compounds
- Cadmium iron compounds
- Cadmium cobalt compounds
By understanding the unique properties and applications of cadmium lithium compounds, researchers can continue to explore their potential in various scientific and industrial fields.
Propiedades
Número CAS |
12050-18-9 |
|---|---|
Fórmula molecular |
CdLi |
Peso molecular |
119.4 g/mol |
Nombre IUPAC |
cadmium;lithium |
InChI |
InChI=1S/Cd.Li |
Clave InChI |
ADCXHZZSUADYMI-UHFFFAOYSA-N |
SMILES canónico |
[Li].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
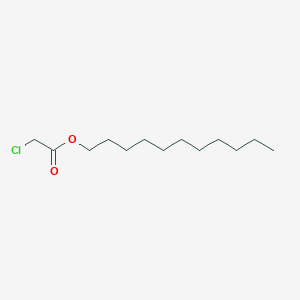
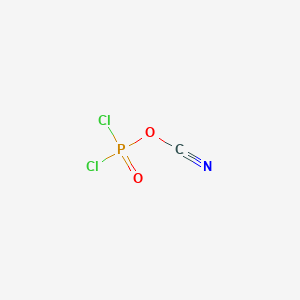
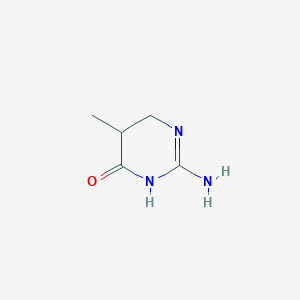
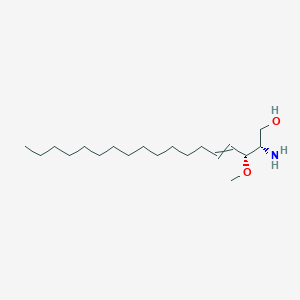
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
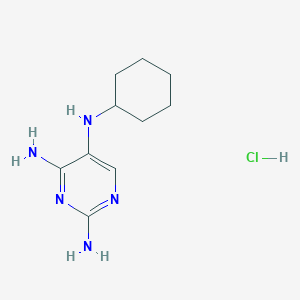

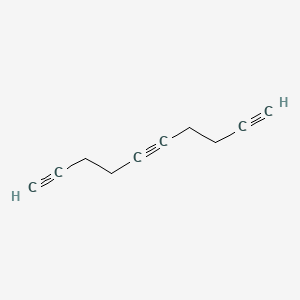
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
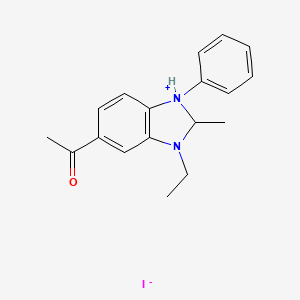
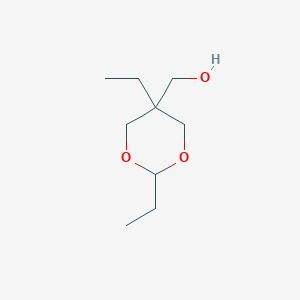
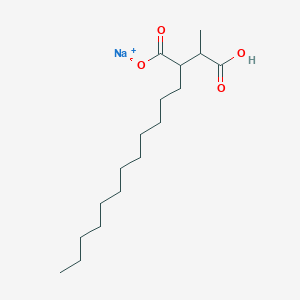
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
